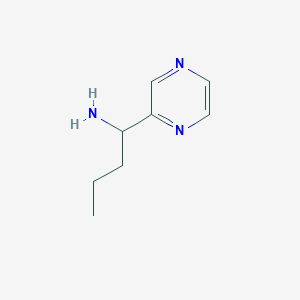

1-(Pyrazin-2-YL)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-7(9)8-6-10-4-5-11-8/h4-7H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCUTLOLHFPBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591388 | |

| Record name | 1-(Pyrazin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-28-5 | |

| Record name | α-Propyl-2-pyrazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrazin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrazine Containing Chiral Amine Scaffolds

The unique structural architecture of 1-(Pyrazin-2-yl)butan-1-amine, which combines a pyrazine (B50134) moiety with a chiral amine, underpins its importance in scientific research.

Pyrazine, a nitrogen-containing heterocycle, is a fundamental building block in organic chemistry with a wide array of commercial applications. researchgate.nettandfonline.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.nettandfonline.comontosight.ai The pyrazine ring's electron-withdrawing nature and its ability to participate in various chemical reactions, such as Suzuki and Buchwald-Hartwig couplings, make it a versatile scaffold for creating complex molecules. researchgate.nettandfonline.com

The incorporation of a chiral amine further enhances the molecular diversity and potential utility of the scaffold. Chiral amines are crucial components in asymmetric synthesis, serving as valuable building blocks for the creation of enantiomerically pure compounds. sigmaaldrich.comrsc.org They are prevalent in numerous drugs and biologically active molecules, highlighting their significance in pharmaceutical development. sigmaaldrich.comacs.org The stereogenic center in the amine imparts three-dimensional complexity, which is often essential for specific biological interactions. The direct catalytic asymmetric synthesis of such α-chiral primary amines is a key area of research, aiming for more atom-economical and cost-effective methods. rsc.org

Overview of Research Areas for Pyrazine Derivatives and Chiral Amines

The research landscape for pyrazine (B50134) derivatives and chiral amines is both broad and dynamic, reflecting their importance in various scientific disciplines.

Pyrazine Derivatives:

The applications of pyrazine derivatives are extensive and continue to expand. In medicinal chemistry, they are integral to the development of novel therapeutic agents. mdpi.com Marketed drugs containing the pyrazine structure are used to treat a range of diseases. mdpi.com Research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.nettandfonline.com Beyond pharmaceuticals, pyrazine-based materials are gaining attention in the field of optoelectronics for applications in solar cells, light-emitting diodes, and field-effect transistors due to their favorable charge transfer properties. rsc.org

Chiral Amines:

Chiral amines are indispensable tools in modern organic synthesis. sigmaaldrich.com They are widely used as chiral catalysts and ligands in asymmetric reactions to control the stereochemical outcome of a reaction. sigmaaldrich.comrsc.org The enantioselective synthesis of chiral amines is a major focus, with methods like asymmetric hydrogenation being highly efficient and sustainable. acs.org Furthermore, enzymatic approaches using transaminases are being explored for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These chiral building blocks are then utilized in the synthesis of complex natural products and pharmaceuticals. rsc.org

The convergence of pyrazine and chiral amine functionalities in a single molecule, such as 1-(Pyrazin-2-yl)butan-1-amine, offers a powerful platform for the discovery of new chemical entities with unique properties and potential applications.

Advanced Synthetic Methodologies for this compound

The synthesis of substituted pyrazine derivatives is of significant interest due to their prevalence in bioactive molecules, fragrances, and functional materials. nih.govtandfonline.com The compound this compound, a chiral primary amine, represents a valuable building block whose synthesis requires precise control over regioselectivity and stereochemistry. This article explores advanced synthetic methodologies for its preparation, focusing on the construction of the core structure and the asymmetric introduction of the amine functionality.

Chemical Reactivity and Transformation of 1 Pyrazin 2 Yl Butan 1 Amine

Functional Group Interconversions on the Butanamine Moiety

The primary amine of the butanamine side chain is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for extensive functionalization.

Key among these transformations is acylation , where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. smolecule.comsmolecule.com This reaction is fundamental in building more complex molecular structures. For instance, reaction with various substituted benzoyl chlorides in the presence of a base would yield a library of N-(1-(pyrazin-2-yl)butyl)benzamides.

Another important reaction is nucleophilic substitution , where the amine group acts as a nucleophile. smolecule.comsmolecule.com This can be exploited to introduce a wide range of substituents. For example, reaction with alkyl halides can lead to secondary and tertiary amines, expanding the structural diversity of the derivatives.

The butanamine moiety can also undergo reductive amination . The primary amine can be formed via the reduction of a corresponding ketone, 1-(pyrazin-2-yl)butan-1-one, using reagents like sodium cyanoborohydride in the presence of an ammonia (B1221849) source. This process is a common strategy for the synthesis of the parent amine itself.

While specific examples for 1-(pyrazin-2-yl)butan-1-amine are not extensively documented in publicly available literature, the reactivity of the primary amine is a well-established principle in organic chemistry. Standard procedures for oxidation to oximes or imines, and further controlled reduction or oxidation of the alkyl chain, are theoretically feasible and would proceed according to established chemical principles.

Table 1: Examples of Functional Group Interconversions on the Butanamine Moiety This table is illustrative and based on general amine reactivity, as specific examples for this compound are limited in the provided search results.

| Transformation | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, base (e.g., triethylamine), DCM | N-acyl-1-(pyrazin-2-yl)butan-1-amine |

| Alkylation | Alkyl halide, base (e.g., K2CO3), acetonitrile (B52724) | N-alkyl-1-(pyrazin-2-yl)butan-1-amine |

| Reductive Amination (synthesis) | 1-(Pyrazin-2-yl)butan-1-one, NH4OAc, NaBH3CN, MeOH | This compound |

| Condensation | Aldehyde or ketone, acid or base catalyst | Imine (Schiff base) |

Modifications of the Pyrazine (B50134) Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.

Halogenation of the pyrazine ring is a key modification. Due to the presence of the activating amino group on the side chain, electrophilic aromatic substitution is directed to specific positions on the pyrazine ring. For 2-aminopyrazine (B29847), halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like acetonitrile can selectively introduce halogen atoms at the 5-position. d-nb.info By adjusting the stoichiometry of the halogenating agent, both mono- and di-halogenated products can be obtained. d-nb.info For instance, using 1.1 equivalents of NBS at room temperature yields the 5-bromo derivative, while increasing the equivalents can lead to the 3,5-dibromo product. d-nb.info These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.

Alkylation of the pyrazine nucleus can be achieved under specific conditions. A notable method involves the reaction with aldehydes or ketones in the presence of sodium metal, which leads to nuclear alkylation. google.com This reaction, known as a Minisci-type reaction, allows for the introduction of alkyl groups onto the electron-deficient pyrazine ring. rsc.orgacs.org For instance, reacting a pyrazine derivative with a ketone in the presence of an alkali metal in liquid ammonia can result in the addition of an alkyl group to the ring. rsc.org

Furthermore, the pyrazine ring can be functionalized through the formation of pyrazine 1-oxides. These intermediates can then undergo efficient alkylation and acylation at the 2-position in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) and N,N,N',N'-tetramethylethylenediamine (TMEDA). clockss.org The resulting N-oxides can be subsequently deoxygenated. clockss.org

Table 2: Selected Modifications of the Pyrazine Ring

| Reaction Type | Reagents and Conditions | Position of Substitution | Reference |

| Bromination | NBS (1.1 equiv), MeCN, room temp. | 5-position | d-nb.info |

| Dibromination | NBS (3.3 equiv), MeCN, heat | 3,5-positions | d-nb.info |

| Nuclear Alkylation | Ketone/Aldehyde, Sodium metal, optional solvent (e.g., liquid NH3) | Varies | google.com |

| Acylation (via N-oxide) | 1. LTMP, TMEDA; 2. Acyl halide | 2-position | clockss.org |

Formation of Complex Fused Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine and an aromatic pyrazine ring, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

A prominent example is the synthesis of imidazo[1,2-a]pyrazines . These are typically formed through the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. nih.govthieme-connect.de For instance, the reaction of 2-aminopyrazine with bromoacetaldehyde (B98955) or a substituted phenacyl bromide leads to the formation of the imidazo[1,2-a]pyrazine (B1224502) core. nih.govthieme-connect.de A one-pot, three-component reaction involving a 2-aminopyrazine, an aryl aldehyde, and an isocyanide, catalyzed by iodine, also provides an efficient route to these fused systems. rsc.orgrsc.orgresearchgate.net

Another important class of fused heterocycles accessible from pyrazine amines are rsc.orgCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazines . These can be synthesized through various cyclization strategies. One approach involves the reaction of a hydrazinopyrazine with an appropriate carbonyl compound. More complex, multi-step sequences can also be employed to construct these fused triazole systems, which are of significant interest in medicinal chemistry. nih.govbeilstein-journals.org

The Pictet-Spengler reaction offers another pathway to fused systems. While classically used with electron-rich aromatic amines, modified conditions can allow for the cyclization of pyrazine-containing amines. acs.orgmdpi.comacs.org This reaction would involve the condensation of this compound with an aldehyde or ketone to form an imine, followed by an acid-catalyzed intramolecular cyclization onto the pyrazine ring, potentially leading to novel polycyclic architectures.

Furthermore, cyclization reactions can occur involving the butanamine side chain and a substituent on the pyrazine ring. For example, a suitably functionalized pyrazine could undergo intramolecular condensation with the amine to form a new ring.

Table 3: Examples of Fused Heterocyclic Systems from Pyrazine Amines

| Fused Heterocycle | General Synthetic Approach | Key Reagents | Reference |

| Imidazo[1,2-a]pyrazines | Condensation of 2-aminopyrazine with an α-halocarbonyl | 2-Aminopyrazine derivative, α-haloketone/aldehyde | nih.govthieme-connect.de |

| Imidazo[1,2-a]pyrazines | Three-component reaction | 2-Aminopyrazine, aryl aldehyde, isocyanide, iodine | rsc.orgrsc.orgresearchgate.net |

| rsc.orgCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-a]pyrazines | Cyclization of substituted pyrazines | Hydrazinopyrazine, carbonyl compounds | nih.govbeilstein-journals.org |

| Pyrido- or Pyrimido-imidazopyrazines | Modified Pictet-Spengler cyclization | Pyrazine amine, aldehyde/ketone, acid catalyst | acs.org |

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Pyrazin 2 Yl Butan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic molecules like 1-(Pyrazin-2-yl)butan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons on the pyrazine (B50134) ring typically appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm). The protons at positions 3, 5, and 6 of the pyrazine ring would likely exhibit characteristic splitting patterns due to spin-spin coupling. The proton attached to the chiral carbon (C1 of the butyl chain) would appear as a multiplet, with its chemical shift influenced by the adjacent amine and pyrazine groups. The protons of the butyl chain would resonate in the aliphatic region (δ 0.8-2.0 ppm).

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing the connectivity between protons. longdom.org For instance, a COSY spectrum would show correlations between the proton on C1 and the protons on C2 of the butyl chain, and sequentially along the chain. To determine the absolute configuration of the chiral center at C1, chiral derivatizing agents or chiral solvating agents can be employed in NMR studies, which induce diastereomeric environments that can be distinguished by NMR. mdma.ch

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrazine ring would have distinct chemical shifts, typically in the range of δ 140-160 ppm. The chiral carbon (C1) would also have a characteristic chemical shift, and the remaining butyl carbons would appear at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | 8.5 - 8.7 | - |

| Pyrazine-H5 | 8.6 - 8.8 | - |

| Pyrazine-H6 | 8.4 - 8.6 | - |

| Pyrazine-C2 | - | 150 - 155 |

| Pyrazine-C3 | - | 143 - 146 |

| Pyrazine-C5 | - | 144 - 147 |

| Pyrazine-C6 | - | 142 - 145 |

| Butan-1-amine-C1H | 4.0 - 4.5 | 50 - 55 |

| Butan-1-amine-C2H₂ | 1.6 - 1.9 | 35 - 40 |

| Butan-1-amine-C3H₂ | 1.3 - 1.5 | 18 - 22 |

| Butan-1-amine-C4H₃ | 0.8 - 1.0 | 13 - 15 |

Note: These are predicted values based on general principles and data for related pyrazine derivatives. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups and molecular vibrations within this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹, typically as two bands for a primary amine. The C-H stretching vibrations of the pyrazine ring and the butyl chain would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information. Aromatic C-H stretching and ring vibrations are often strong in Raman spectra. The symmetric vibrations of the pyrazine ring, which might be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (asymmetric) | 3350 - 3500 | FT-IR |

| N-H Stretch (symmetric) | 3250 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| N-H Bend (scissoring) | 1590 - 1650 | FT-IR |

| C-N Stretch | 1000 - 1250 | FT-IR |

| Pyrazine Ring Breathing | ~1015 | FT-Raman |

Note: These are expected ranges based on data for substituted pyrazines and primary amines. researchgate.netjst.go.jp

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrazine ring. The n → π* transitions, which are typically less intense, involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the pyrazine ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | 260 - 280 | High |

| n → π | 320 - 340 | Low |

Note: These are approximate values based on the UV-Vis spectra of related pyrazine compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecular ion would provide valuable structural information. A common fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of the bond between the first and second carbon atoms of the alkyl chain. In this case, cleavage of the C1-C2 bond would lead to the formation of a stable resonance-stabilized pyrazinylmethaniminium ion. Another likely fragmentation is the loss of the butyl side chain, resulting in a pyrazine radical cation. Fragmentation of the pyrazine ring itself can also occur, leading to smaller characteristic ions. oup.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₈H₁₃N₃]⁺ | 151 |

| [M - CH₃]⁺ | [C₇H₁₀N₃]⁺ | 136 |

| [M - C₃H₇]⁺ (α-cleavage) | [C₅H₆N₃]⁺ | 108 |

| [Pyrazine-CH=NH₂]⁺ | [C₅H₆N₃]⁺ | 108 |

| [Pyrazine]⁺ | [C₄H₄N₂]⁺ | 80 |

Note: The m/z values are based on the most common isotopes. The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles.

Table 5: Illustrative Crystallographic Parameters for a Hypothetical Crystal of a Pyrazine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

| Hydrogen Bonds | N-H···N, N-H···O |

| π-π Stacking Distance (Å) | 3.5 - 3.8 |

Note: These are hypothetical values for illustrative purposes, based on typical data for organic crystals.

Computational Chemistry and Molecular Modeling Studies of 1 Pyrazin 2 Yl Butan 1 Amine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For a molecule like 1-(Pyrazin-2-yl)butan-1-amine, DFT calculations, typically using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p), would yield crucial information. malayajournal.orgnih.gov This would include optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Furthermore, electronic properties such as total energy, dipole moment, and atomic charges would be calculated, offering insights into its polarity and intramolecular charge distribution.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dedergipark.org.tr It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions, which are stabilizing effects resulting from the interaction of filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the pyrazine (B50134) ring and the butylamine (B146782) side chain.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are electron-poor and prone to nucleophilic attack. malayajournal.orgresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amine group, indicating these as potential sites for hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes. Furthermore, if a biological target for this compound were known, MD simulations could be used to model its binding to a protein's active site. researchgate.net These simulations provide insights into the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the dynamics of the binding process.

Quantum Chemical Descriptors for Reactivity and Biological Activity Correlation

A range of quantum chemical descriptors can be calculated from the electronic structure of a molecule to correlate with its reactivity and potential biological activity. These include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide a quantitative basis for understanding and predicting the behavior of a molecule. For instance, a lower ionization potential would suggest that the molecule is more easily oxidized. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of a series of compounds.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value |

| Ionization Potential (eV) | 8.5 |

| Electron Affinity (eV) | 0.8 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 3.85 |

| Chemical Softness (S) | 0.26 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from such calculations.

Biological and Pharmacological Research on 1 Pyrazin 2 Yl Butan 1 Amine Derivatives

Pharmacological Activity Spectrum of Pyrazin-2-YL-substituted Butanamines

Derivatives of 1-(pyrazin-2-yl)butan-1-amine are being investigated for a range of pharmacological effects. The inclusion of the pyrazine (B50134) moiety, a feature of the antitubercular drug pyrazinamide (B1679903), combined with a substituted butanamine chain, offers a scaffold for the development of novel therapeutic agents. Research has explored their potential across several key areas of pharmacology. benthamdirect.comsemanticscholar.org

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazine derivatives are a significant area of research. nih.govmdpi.com While direct studies on the anti-inflammatory activity of this compound derivatives are limited, related pyrazine compounds have shown promise. For instance, pyrazine N-acylhydrazones have been evaluated in animal models and demonstrated notable anti-inflammatory effects. mdpi.com Imidazo[1,2-a]pyrazine (B1224502) derivatives have also been reported to possess anti-inflammatory activity. dergipark.org.tr One study on paeonol (B1678282) derivatives showed that the introduction of a pyrazine structure enhanced its anti-inflammatory properties, with a compound showing 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com These findings suggest that the pyrazine scaffold is a promising starting point for the development of new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Pyrazine Derivatives

| Compound | Model/Target | Activity | Source |

|---|---|---|---|

| Paeonol derivative with pyrazine | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% inhibition at 20 μM | mdpi.com |

| Pyrazine N-acylhydrazones | Animal models of inflammation | Promising anti-inflammatory and analgesic activities | mdpi.com |

| Imidazo[1,2-a]pyrazine derivatives | General anti-inflammatory | Reported anti-inflammatory activity | dergipark.org.tr |

Anticancer and Antitumor Activities

The pyrazine nucleus is a component of several compounds with demonstrated anticancer and antitumor properties. researchgate.netresearchgate.net Research into pyrazinoic acid derivatives has revealed their potential as anticancer agents. scispace.com For example, a series of novel pyrazinoic acid derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. One of the most potent compounds, P16, exhibited IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, respectively. scispace.com Another study on 2,4-disubstituted quinazolines bearing a pyrazine moiety found that compound 5a showed significant anticancer activity against the human adenocarcinoma cell line (HT-29) with an IC50 of 5.33 µM/ml. japsonline.com Furthermore, pyrazolo[1,5-a]pyrimidines containing a pyrazine ring have been noted for their activity against human breast adenocarcinoma (MCF-7) and colon cancer (HTC-116) cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Pyrazine Derivatives

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| P16 (Pyrazinoic acid derivative) | A549 (lung) | 6.11 µM | scispace.com |

| P16 (Pyrazinoic acid derivative) | MCF-7 (breast) | 10.64 µM | scispace.com |

| P16 (Pyrazinoic acid derivative) | HT-29 (colon) | 14.92 µM | scispace.com |

| 5a (2-(pyrazin-2-yl)quinazolinone derivative) | HT-29 (colon) | 5.33 µM/ml | japsonline.com |

Antibacterial and Antimicrobial Effects

Pyrazine derivatives have been investigated for their antibacterial properties. nih.govresearchgate.net A series of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing a Schiff base were designed as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. nih.gov Compound H(17) from this series demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/mL against tested bacterial strains and a strong inhibitory activity against E. coli FabH with an IC50 of 5.2 µM. nih.gov Additionally, certain pyrrole-pyrazine derivatives have been shown to have antibacterial activity and act as biofilm eradication agents. researchgate.net

Table 3: Antibacterial Activity of a Selected Pyrazine Derivative

| Compound | Bacterial Strains | MIC (µg/mL) | FabH IC50 (µM) | Source |

|---|---|---|---|---|

| H(17) | E. coli, P. aeruginosa, S. aureus, B. subtilis, B. amyloliquefaciens | 0.39-1.56 | 5.2 | nih.gov |

Antiviral Properties

The pyrazine scaffold is present in the antiviral drug Favipiravir, highlighting its importance in the development of antiviral agents. nih.gov In a recent study, two sets of pyrazine-based conjugates were synthesized and screened for their activity against SARS-CoV-2. nih.gov Several of these conjugates, including pyrazine-triazole conjugates (5d–g) and a pyrazine-benzothiazole conjugate (12i), showed promising antiviral properties. nih.gov For instance, the pyrazine-benzothiazole conjugate utilizing phenylalanine as a linker (12i) demonstrated a half-maximal inhibitory concentration (IC50) of 0.3638 mM and a selectivity index (SI) of 3.837. nih.gov Another study focused on pyrazine-2-carboxylic acid derivatives with amino acid esters as potential viroporin inhibitors, with one tryptophan-methyl ester derivative showing the ability to suppress the replication of the pandemic influenza A virus strain. sciforum.net

Table 4: Antiviral Activity of Selected Pyrazine Conjugates against SARS-CoV-2

| Compound | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 12i (Pyrazine-benzothiazole conjugate) | 0.3638 | 1.396 | 3.837 | nih.gov |

| 12h (Pyrazine-benzothiazole conjugate) | 2.993 | 1.142 | 0.382 | nih.gov |

Antiparasitic and Antitubercular Applications

Pyrazine derivatives have shown significant potential as antiparasitic and antitubercular agents. nih.govresearchgate.net The well-known antitubercular drug, pyrazinamide, is a pyrazine carboxamide. plos.orgnih.gov Research on pyrazinamide analogues continues to yield promising results. For example, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds in this series exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. rsc.org In another study, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed potent activity against M. tuberculosis H37Rv with MIC values of less than 6.25 µg/mL. researchgate.net In the realm of antiparasitic research, thieno[2,3-b]pyrazine (B153567) derivatives have been evaluated against Trypanosoma brucei and Leishmania infantum. mdpi.comipb.pt Some of these compounds displayed IC50 values below 11 µM against T. brucei. mdpi.comipb.pt

Table 5: Antitubercular and Antiparasitic Activity of Selected Pyrazine Derivatives

| Compound Series/Derivative | Target Organism | Activity | Source |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | Mycobacterium tuberculosis H37Ra | IC50: 1.35-2.18 μM | rsc.org |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC < 6.25 µg/mL | researchgate.net |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | MIC < 6.25 µg/mL | researchgate.net |

| Thieno[2,3-b]pyrazine derivatives (2f, 5a) | Trypanosoma brucei | IC50 < 11 µM | mdpi.comipb.pt |

Neurological and Central Nervous System (CNS) Activity

The influence of pyrazine derivatives on the central nervous system is an area of active investigation. benthamdirect.com Imidazo[1,2-a]pyrazine derivatives, for instance, have been studied for their effects on the CNS. dergipark.org.tr A significant finding in this area is the development of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, also known as MK-0431. This compound is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor with an IC50 of 18 nM. arabjchem.orgsci-hub.se While primarily developed for the treatment of type 2 diabetes, the role of DPP-IV in the CNS and its potential as a target for neurological disorders is an emerging field of research. Additionally, a series of oxazolo[3,4-a]pyrazine derivatives have been identified as potent neuropeptide S (NPS) receptor antagonists, with a guanidine (B92328) derivative exhibiting nanomolar activity in vitro. acs.org

Table 6: Neurological and CNS Activity of Selected Pyrazine Derivatives

| Compound | Target | Activity | Source |

|---|---|---|---|

| MK-0431 | Dipeptidyl peptidase IV (DPP-IV) | IC50 = 18 nM | arabjchem.orgsci-hub.se |

| Guanidine derivative of oxazolo[3,4-a]pyrazine | Neuropeptide S (NPS) receptor | Nanomolar antagonist activity in vitro | acs.org |

Molecular Mechanisms of Biological Action

The biological activity of this compound derivatives is underpinned by their specific interactions with various biomolecules. These interactions, ranging from receptor binding to enzyme inhibition and engagement with nucleic acids, dictate their pharmacological profiles and therapeutic potential.

Receptor Binding and Ligand-Target Interactions

Derivatives featuring the pyrazine scaffold have been investigated for their ability to bind to a range of receptors, demonstrating both high affinity and selectivity, which are crucial for targeted therapeutic action.

Research into triazolo[4,3-a]pyrazine derivatives has identified potent antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain. arabjchem.org Certain compounds within this class, such as (R)-(2-chloro-3-(trifluoromethyl)phenyl)(8-phenyl-3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanone , have shown significant potency against both human and rat P2X7 receptors, with IC50 values in the nanomolar range. arabjchem.org Optimization efforts have focused on achieving high receptor occupancy, a key factor for in vivo efficacy. arabjchem.org

In the realm of G protein-coupled receptors (GPCRs), pyrazine and piperazine (B1678402) derivatives have shown notable activity. Studies on [4-(4-Carboxamidobutyl)]-1-arylpiperazines have provided insights into the structural features that determine selectivity for dopamine (B1211576) D3 versus D2 receptors. nih.gov The introduction of specific substituents, such as a trifluoromethyl group on the phenyl ring, was found to enhance affinity for the D3 receptor while maintaining lower affinity for the D2 receptor, thereby improving selectivity. nih.gov Similarly, pyrazole (B372694) derivatives have been developed as agonists for GPR109A, a niacin receptor, where 1-(pyrazin-2-oyl) derivatives were identified as G-protein-biased agonists. researchgate.net

Furthermore, pyrazine-related structures have been explored as histamine (B1213489) H3 receptor antagonists. acs.orgacs.org A series of 2-aminoethylbenzofuran derivatives demonstrated high potency at both human and rat H3 receptors, with Ki values in the low nanomolar range, highlighting their potential for treating cognitive dysfunction. acs.org

Table 1: Receptor Binding Affinities of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ / IC₅₀) | Source |

| (R)-(2-chloro-3-(trifluoromethyl)phenyl)(8-phenyl-3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanone | Human P2X7 | IC₅₀ = 9 nM | arabjchem.org |

| (R)-(2-chloro-3-(trifluoromethyl)phenyl)(8-phenyl-3-(trifluoromethyl)-5,6-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)methanone | Rat P2X7 | IC₅₀ = 42 nM | arabjchem.org |

| Triazolo[4,3-a]pyrazine Derivative 4n | Rat P2X7 | IC₅₀ = 7.7 nM | arabjchem.org |

| 2-Aminoethylbenzofuran Derivatives | Human/Rat H₃ | Kᵢ = 0.1–5.8 nM | acs.org |

| 4-Arylpiperazine Derivative 25 | Dopamine D3 | Kᵢ = 4.2 nM | nih.gov |

| 4-Arylpiperazine Derivative 25 | Dopamine D2 | Kᵢ = 512 nM | nih.gov |

| 1-(Pyrazin-2-oyl) pyrazole derivative 5a | GPR109A | EC₅₀ = 74 nM (Calcium mobilization) | researchgate.net |

Enzyme Inhibition Profiles

A significant area of research for pyrazine derivatives has been their role as enzyme inhibitors. Their structural motifs allow for precise interactions with the active sites of various enzymes, leading to potent and selective inhibition.

A prominent target for these derivatives is Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making its inhibitors valuable for the treatment of type 2 diabetes. arabjchem.orgnih.gov The phosphate (B84403) salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin) is a highly effective DPP-IV inhibitor with an IC50 of 18 nM. arabjchem.orgacs.org Molecular docking studies of related imidazopyrazinone derivatives have illustrated how these molecules bind to the DPP-IV active site, with specific substitutions significantly enhancing inhibitory activity. nih.gov For instance, compound 17h , an imidazopyrazinone derivative, showed an IC50 of 78 nM against the DPP-IV enzyme. nih.gov

Another class of enzymes targeted by pyrazine-related compounds is the Hedgehog acyltransferase (HHAT) family, which is implicated in cancer growth. nih.gov A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which share structural similarities with pyrazine derivatives, were identified as HHAT inhibitors. nih.gov Structure-activity relationship studies revealed that a central amide linkage, a secondary amine, and a specific stereochemistry ((R)-configuration) are critical for potent inhibition. nih.govacs.org

Pyrazoline derivatives have also been shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II isozymes and acetylcholinesterase (AChE), with Ki values in the nanomolar range. nih.gov Additionally, inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in cyclic nucleotide signaling, have been developed from 5-methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine compounds. google.com

Table 2: Enzyme Inhibition Data for Selected Pyrazine Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Source |

| (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | DPP-IV | IC₅₀ = 18 nM | arabjchem.orgacs.org |

| Imidazopyrazinone Derivative 17h | DPP-IV | IC₅₀ = 78 nM | nih.gov |

| Pyrazoline Derivative P1 | hCA I | Kᵢ = 17.4 nM | nih.gov |

| Pyrazoline Derivative P1 | hCA II | Kᵢ = 16.1 nM | nih.gov |

| Tetrahydrothieno[3,2-c]pyridine IMP-1575 | HHAT | IC₅₀ < 1 µM | nih.gov |

| Pyrazoline Derivatives | Acetylcholinesterase (AChE) | Kᵢ = 48.2–84.1 nM | nih.gov |

Interaction with Nucleic Acids and Cellular Pathways

Beyond receptor binding and enzyme inhibition, some pyrazine-related compounds exert their biological effects by interacting with nucleic acids and key components of cellular pathways.

Studies on coordination compounds derived from a pyrazolone-based ligand have demonstrated direct interaction with calf thymus DNA (CT-DNA). researchgate.net Absorption spectral titration and viscosity measurements indicated that these complexes bind to DNA primarily through an intercalation mode, where the planar polycyclic core of the compound inserts itself between the base pairs of the DNA double helix. researchgate.net This mode of binding can lead to significant structural distortions and interfere with DNA replication and transcription, which was further evidenced by the ability of the compounds to cleave pUC18 plasmid DNA in gel electrophoresis experiments. researchgate.net

In the context of antiviral research, an imidazo[1,2-a]pyrazine derivative, A4 , was identified as a potent inhibitor of the influenza A virus. nih.gov Its mechanism of action involves direct binding to the viral nucleoprotein (NP). This interaction induces the clustering of the NP and prevents its accumulation in the nucleus, a critical step in the viral replication cycle. nih.gov This represents a unique mechanism that targets a protein-protein interaction essential for the virus, rather than a host or viral enzyme. nih.gov

Target Identification and Validation for Therapeutic Development

The identification and validation of specific molecular targets are foundational to the development of novel therapeutics. Research on this compound derivatives has led to the exploration of several promising protein targets and the elucidation of their effects on critical signaling pathways.

Protein Target Exploration and Characterization

A key strategy in modern drug discovery is the identification of novel protein targets. For pyrazine derivatives, this has extended to viral proteins, enzymes central to cell signaling, and G-proteins.

A notable example is the identification of the influenza virus nucleoprotein (NP) as a direct target for the imidazo[1,2-a]pyrazine derivative A4. nih.gov Phenotypic screening led to the discovery of this compound's potent anti-influenza activity, and subsequent mechanistic studies using surface plasmon resonance and molecular docking confirmed a direct binding interaction with the NP. nih.gov This validation of a novel target and mechanism provides a new avenue for developing antiviral drugs with a reduced likelihood of cross-resistance with existing therapies. nih.gov

In the area of cell signaling, Gαq proteins have been identified as targets for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivatives like BIM-46174. nih.gov These compounds are among the few cell-permeable agents known to preferentially silence Gαq proteins. Structure-activity relationship studies have characterized the necessary structural features for biological activity, including a bicyclic skeleton and a basic amino group. nih.gov

Furthermore, various kinases, which are often dysregulated in diseases like cancer, have been identified as targets for pyrazinopyrazine derivatives. google.com This has spurred the development of kinase inhibitors for therapeutic use. google.com Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. mdpi.com

Modulatory Effects on Signal Transduction Pathways

By interacting with specific protein targets, pyrazine derivatives can exert significant modulatory effects on intracellular signal transduction pathways.

The inhibition of Hedgehog acyltransferase (HHAT) by pyrazine-related analogues directly impacts the Hedgehog signaling pathway, which is crucial in embryonic development and is often reactivated in cancer. nih.gov Potent HHAT inhibitors were shown to suppress Sonic Hedgehog (SHH) palmitoylation in cells, thereby blocking the downstream signaling cascade. nih.gov

Derivatives of 5-methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine act as inhibitors of phosphodiesterase 2 (PDE2). google.com PDEs play a critical role in modulating signal transduction pathways that involve the cyclic nucleotides cAMP and cGMP. google.com By inhibiting PDE2, these compounds can alter intracellular cyclic nucleotide levels, which influences a wide range of physiological processes, including neural plasticity and cognition. google.com

The interaction of tetrahydroimidazo[1,2-a]pyrazine derivatives with Gαq proteins directly interferes with G protein-coupled receptor (GPCR) signaling. nih.gov GPCRs, upon activation, trigger a cascade of intracellular events mediated by G proteins. By silencing Gαq, these compounds can block the signals that lead to the activation of downstream effectors like phospholipase C, thus impacting cellular responses to a variety of external stimuli. nih.gov

Structure Activity Relationship Sar Studies of 1 Pyrazin 2 Yl Butan 1 Amine Analogues

Impact of Substitutions on the Butanamine Chain on Biological Efficacy

Modifications to the butanamine chain of 1-(pyrazin-2-yl)butan-1-amine analogues have profound effects on their biological efficacy. The butanamine moiety is crucial for establishing key interactions with target proteins, and even minor alterations can significantly impact binding affinity and potency. acs.orgmdpi.com

Research into related compounds, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, has shown that the primary amine of the side chain is often essential for activity. nih.gov For instance, in the development of the DPP-4 inhibitor Sitagliptin, which features a related β-amino amide structure, the amine group plays a pivotal role. acs.org

Key findings on butanamine chain modifications include:

Chain Length and Rigidity: The length of the alkyl chain is a determinant of potency. While the butyl group in this compound provides a certain degree of flexibility, constraining the chain, for example by incorporating it into a ring system like piperazine (B1678402), has been a successful strategy in optimizing other pyrazine-based compounds. nih.govnih.gov

Substitution on the Chain: Introducing substituents on the butanamine chain can modulate activity. For example, adding a hydroxyl or a carbonyl group can introduce new hydrogen bonding opportunities with the target protein, potentially enhancing affinity. arabjchem.org In studies on fusidic acid analogues, attaching a butylamine (B146782) substituent was explored, though in that specific context, it resulted in lower activity compared to other amine derivatives, highlighting the context-dependent nature of SAR. mdpi.com

Amine Group Modification: The primary amine is often a key pharmacophoric feature. Conversion to secondary or tertiary amines can sometimes be tolerated but may lead to a decrease in activity, as observed in the optimization of imidazolopiperazine antimalarials. nih.gov However, in some series, N-alkylation has led to compounds with notable activity. science.gov

| Modification | Impact on Biological Efficacy | Rationale / Example |

| Altering Chain Length | Can increase or decrease activity depending on the target's binding pocket size. | Optimal length allows the key pharmacophoric groups to reach their interaction sites. |

| Introducing a Carbonyl Group | Often seen in potent inhibitors (e.g., β-amino amides). acs.org | The carbonyl can act as a hydrogen bond acceptor, strengthening ligand-protein interaction. |

| N-Alkylation of Amine | Generally reduces activity in DPP-4 inhibitors but can be tolerated in other compound series. nih.gov | The primary amine is often crucial for forming key salt bridges or hydrogen bonds in the active site. |

| Cyclization of the Chain | Can increase rigidity and pre-organize the conformation for optimal binding, potentially improving potency and selectivity. nih.gov | Example: Incorporation of the amine into a piperazine ring in various pyrazinamide (B1679903) derivatives. nih.gov |

Influence of Pyrazine (B50134) Ring Modifications on Pharmacological Profiles

The pyrazine ring serves as a crucial scaffold, and its modification is a key strategy for modulating the pharmacological profile of these compounds. acs.org The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions with protein residues. acs.org

Systematic modifications of the pyrazine ring have led to the following observations:

Substitution with Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, has been shown to significantly enhance the potency of related compounds like the DPP-4 inhibitor Sitagliptin. acs.org This modification can influence the electronics of the ring and improve metabolic stability. arabjchem.org

Substitution with Halogens: Halogen atoms (F, Cl, Br) can be introduced to explore specific hydrophobic pockets within the binding site and can form halogen bonds. nih.gov In a series of pyrazole-based DPP-4 inhibitors, a bromine substitution resulted in a highly potent compound. mdpi.com

Addition of Bulky Groups: Adding larger substituents to the pyrazine ring can enhance van der Waals interactions and improve selectivity, provided the substituent fits within the target's binding pocket. However, overly bulky groups can lead to steric hindrance and a loss of activity. nih.gov

Bioisosteric Replacement: Replacing the pyrazine ring with other heterocyclic systems (e.g., pyrimidine, triazole, pyrazole) is a common strategy to improve properties like solubility, metabolic stability, and potency. nih.govrsc.org For instance, imidazolopyrimidines have shown excellent potency as DPP-4 inhibitors. nih.gov

| Modification | Influence on Pharmacological Profile | Example |

| Trifluoromethyl (-CF3) Group | Enhances potency and metabolic stability. | A key feature in the highly potent DPP-4 inhibitor, Sitagliptin. acs.org |

| Halogenation (F, Cl, Br) | Can improve binding affinity through hydrophobic and halogen bond interactions. | Bromo-substitution on a related scaffold yielded a potent DPP-4 inhibitor. mdpi.com |

| Benzylamino Substitution | Can lead to potent antimycobacterial activity. researchgate.netmdpi.com | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed significant activity against M. tuberculosis. researchgate.net |

| Fused Ring Systems | Creation of fused systems like triazolopyrazines can lead to highly potent and selective compounds. arabjchem.orgsci-hub.se | The triazolo[4,3-a]pyrazine core is central to many potent DPP-IV inhibitors. arabjchem.org |

Stereochemical Effects on Biological Activity and Selectivity

The carbon atom of the butanamine chain attached to both the pyrazine ring and the amino group is a chiral center. The stereochemistry at this center is often a critical determinant of biological activity and selectivity, as enzymes and receptors are chiral environments.

In the case of the closely related DPP-4 inhibitor Sitagliptin, the (R)-enantiomer is significantly more active than the (S)-enantiomer. acs.org The specific three-dimensional arrangement of the (R)-isomer allows for optimal positioning of the trifluoromethyl-substituted triazolopyrazine ring, the trifluorophenyl group, and the primary amine within the DPP-4 active site. This precise fit maximizes favorable interactions and leads to potent inhibition. acs.org This highlights the general principle that for chiral this compound analogues, one enantiomer is likely to be substantially more potent than the other. Asymmetric synthesis is therefore crucial in the development of these compounds to ensure the production of the desired, active stereoisomer. arabjchem.org

Ligand Efficiency and Druglikeness Optimization through SAR

Ligand efficiency (LE) and druglikeness are key metrics in modern drug discovery used to guide the optimization of lead compounds. LE measures the binding energy per heavy (non-hydrogen) atom, providing a way to assess the quality of a ligand's interaction with its target relative to its size. researchgate.net Druglikeness refers to a compound's possession of physicochemical properties consistent with known drugs, such as appropriate molecular weight, lipophilicity (logP), and number of hydrogen bond donors and acceptors. nih.gov

SAR studies are instrumental in optimizing these parameters for this compound analogues:

Improving Ligand Efficiency: The goal is to increase binding affinity without disproportionately increasing molecular size. SAR helps identify small, potent fragments or substituents that contribute significantly to binding. For example, replacing a larger, less efficient group with a smaller, highly effective one (like a fluorine or trifluoromethyl group) can improve LE. nih.gov

By systematically applying SAR, researchers can navigate the complex interplay between potency, selectivity, and physicochemical properties to develop analogues of this compound that are not only biologically active but also possess the characteristics of a viable drug candidate. nih.govresearchgate.net

Derivatization Strategies and Analogue Design Based on 1 Pyrazin 2 Yl Butan 1 Amine Scaffold

Synthesis of Novel Pyrazine-Amine Hybrid Structures

The synthesis of novel hybrid structures based on the pyrazine-amine core is a key strategy for discovering new chemical entities with diverse biological activities. Pyrazines are significant in medicinal chemistry due to their presence in numerous natural and synthetic bioactive molecules. arkat-usa.orgtandfonline.comresearchgate.net The combination of a pyrazine (B50134) ring with an amine function creates a versatile pharmacophore that can be elaborated upon in various ways.

One common approach involves the modification of the pyrazine ring itself. For instance, starting with a precursor like (3,5-dichloropyrazin-2-yl)methanamine, the chlorine atoms can be selectively substituted by various nucleophiles, such as amines or thiols, to introduce molecular diversity. evitachem.com Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are also employed to attach aryl or heteroaryl groups to the pyrazine core, creating complex hybrid structures. arkat-usa.org For example, 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine can be coupled with 4-formylphenylboronic acid to yield a benzaldehyde-functionalized pyrazine-amine hybrid, which can be further derivatized. arkat-usa.org

Another strategy focuses on the amine group. The primary amine of the scaffold can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. These modifications can modulate the compound's polarity, lipophilicity, and ability to form hydrogen bonds, which are critical for target engagement and pharmacokinetic properties. Furthermore, visible-light-driven, redox-neutral cross-coupling reactions have been developed for the α-C(sp³)–H pyrazinylation of glycine (B1666218) derivatives with chloropyrazines, offering an efficient route to pyrazine-containing amino acid derivatives. acs.org

The synthesis of pyrazine-based hybrids is often driven by the goal of mimicking natural products or combining pharmacophores from different known active molecules. nih.gov This molecular hybridization can lead to compounds with enhanced potency or novel mechanisms of action. arkat-usa.org Research has shown that pyrazine-modified natural product derivatives can exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govmdpi.com

Below is a table summarizing examples of synthetic strategies for pyrazine-amine hybrids:

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2,6-dichloropyrazine | Trimethoxy aniline, LiN(Si(CH3)3)2, 1,4-dioxane | 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine | arkat-usa.org |

| 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine | 4-formylphenylboronic acid, Pd(PPh3)4, Na2CO3, DME | Aryl-substituted pyrazine-amine hybrid | arkat-usa.org |

| N-aryl glycine derivatives | Chloropyrazines, visible light, photocatalyst | α-pyrazinyl glycine derivatives | acs.org |

| 2-(1H-indol-1-yl)ethanamine | α-ketoamides, chiral silicon Lewis acid | Tetrahydropyrazino[1,2-a]indoles | nih.gov |

Incorporation into Peptide and Peptidomimetic Frameworks

The pyrazine scaffold is an attractive component for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability. researchgate.netnih.gov The incorporation of the 1-(pyrazin-2-yl)butan-1-amine structure, or derivatives thereof, can introduce conformational constraints and novel side-chain functionalities into a peptide backbone.

One approach is to use pyrazine-containing building blocks in peptide synthesis. For example, pyrazine-based oligoamide α-helix mimetics have been synthesized using palladium-catalyzed aminocarbonylation to couple poorly nucleophilic aminopyrazine monomers. rsc.org This method allows for the modular assembly of complex structures that can mimic one face of an α-helix, a common motif in protein-protein interactions. rsc.org The pyrazine rings in these structures can increase hydrophilicity and solubility. rsc.org

Another strategy involves creating bioconjugates where a pyrazine-based inhibitor is linked to a peptide sequence. nih.gov This has been demonstrated with imidazo[1,2-a]pyrazine (B1224502) compounds tethered to peptides designed to disrupt protein-protein interactions. The synthesis of these bivalent inhibitors often involves "click chemistry" to connect the pyrazine moiety to a specific amino acid residue, such as an azido-functionalized lysine, within the peptide chain. nih.gov

The pyrazine core can also be part of more complex heterocyclic systems that serve as peptidomimetic scaffolds. For instance, pyridopyrazines have been synthesized on a solid phase and incorporated into bicyclic molecules that mimic peptide turns. nih.gov These constrained structures are valuable for probing receptor binding sites and developing potent and selective ligands.

The table below provides examples of pyrazine-containing peptidomimetic structures:

| Peptidomimetic Type | Synthetic Strategy | Key Feature | Reference |

| Oligoamide α-helix mimetics | Palladium-catalyzed aminocarbonylation of aminopyrazine monomers | Mimics one face of an α-helix, potential to disrupt protein-protein interactions | rsc.org |

| Peptide-imidazo[1,2-a]pyrazine bioconjugates | Click chemistry between an alkyne-tethered pyrazine and an azido-lysine containing peptide | Bivalent inhibitors targeting both an active site and a protein-protein interface | nih.gov |

| Pyrrolo[3,4-b]pyrazine-based peptidomimetics | Coupling of 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine with N-protected amino acid derivatives | Creation of novel peptidomimetic derivatives with a pyrrolopyrazine core | researchgate.net |

| Pyridopyrazine scaffolds | [4+2] cyclocondensation reaction on a solid support | Bicyclic core structure mimicking peptide conformations | nih.gov |

Prodrug Design and Delivery System Considerations

Prodrug design is a crucial strategy for overcoming pharmacokinetic challenges such as poor membrane permeability, first-pass metabolism, and non-specific toxicity. fiveable.menih.gov For a molecule like this compound, the primary amine group is a prime target for prodrug modification.

A common approach for masking primary amines is through the formation of amides or carbamates. fiveable.menih.govijpsjournal.com These derivatives are generally more stable than esters but can be designed to be cleaved by specific enzymes, such as amidases or peptidases, to release the active parent drug. fiveable.me For instance, N-acyloxy carbamates can be formed by condensing an activated carboxylic acid and carbon dioxide with the amine. google.com The choice of the promoiety attached can be tuned to control the rate of release and improve properties like water solubility or lipophilicity. nih.gov

Another innovative strategy involves using linker systems that undergo intramolecular cyclization to release the amine-containing drug. The "trimethyl lock" system is one such example, where enzymatic or chemical cleavage of a trigger moiety initiates a lactonization reaction that liberates the parent amine. nih.govresearchgate.net This approach has been applied to create water-soluble polyethylene (B3416737) glycol (PEG) prodrugs of amino-containing compounds, where the release rate can be finely adjusted. nih.govresearchgate.net

Bioprecursor prodrugs represent another class where the inactive compound is metabolized into the active drug through enzymatic processes like oxidation or reduction. orientjchem.org While less common for amines, a primary amine could theoretically serve as a bioprecursor to an aldehyde or carboxylic acid functionality if the biological target requires it. orientjchem.org

Research into pyrazine-based prodrugs has shown promise. For example, a pyrazine-based prodrug utilizing bicyclic orthoester moieties was designed to release the active agent, pyrazinoic acid, under the acidic conditions found within macrophages, targeting tuberculosis bacteria where they reside. uta.edu This pH-sensitive release mechanism enhances target specificity and reduces systemic exposure. uta.edu

The table below outlines several prodrug strategies applicable to amine-containing scaffolds:

| Prodrug Strategy | Linkage Type | Activation Mechanism | Key Advantage | Reference(s) |

| Carrier-Linked | Amide / Carbamate | Enzymatic hydrolysis (amidases, peptidases) | Masks polar amine, can modulate lipophilicity | fiveable.menih.gov |

| Carrier-Linked (N-Acyloxy carbamate) | Carbamate | Enzymatic/chemical cleavage | Versatile for tuning release | google.com |

| Self-Immolative (Trimethyl Lock) | Ester/Carbamate with a linker | Triggered intramolecular cyclization (lactonization) | Controlled and tunable release kinetics | nih.govresearchgate.net |

| pH-Sensitive (Orthoester) | Orthoester | Acid-catalyzed hydrolysis | Targeted release in acidic microenvironments | uta.edu |

| Bioprecursor | N/A | Metabolic oxidation/reduction | Utilizes endogenous metabolic pathways | orientjchem.org |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful drug design strategies aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a known parent molecule. nih.govresearchgate.netnih.gov These approaches involve replacing the core structure (scaffold) or specific functional groups with alternatives that are structurally different but maintain similar spatial and electronic characteristics required for target binding. researchgate.netnih.gov

For the this compound scaffold, the pyrazine ring is a key target for replacement. In scaffold hopping, the pyrazine could be substituted with other five- or six-membered heterocyclic rings, such as pyridine (B92270), pyrimidine, thiazole, or pyrrole. nih.govacs.orgbhsai.org This can lead to significant changes in physicochemical properties, synthetic accessibility, and patentability while potentially preserving the key interactions with the biological target. For example, in the development of cannabinoid 1 (CB1) receptor antagonists, a methylpyrazole core was successfully replaced with pyrazine and other heterocycles to improve drug-like properties. nih.govbhsai.org

Bioisosteric replacement is a more subtle modification, often involving the substitution of atoms or groups with others that have similar steric and electronic properties. researchgate.net For the pyrazine ring, a classic bioisosteric replacement could be a pyridine ring, which alters the number and position of nitrogen atoms and hydrogen bond acceptors/donors. Replacing the butyl chain with other linkers of similar length and flexibility, or introducing branching or cyclic elements, would also fall under this strategy to fine-tune the molecule's conformation and lipophilicity.

These design strategies are often guided by computational methods that can predict the shape and property similarity of the new analogues to the original lead compound. nih.gov The goal is to explore new chemical space, circumvent limitations of the original scaffold (like metabolic liabilities or poor solubility), and generate novel intellectual property. researchgate.netacs.org

The table below presents potential bioisosteric and scaffold hopping replacements for the this compound scaffold:

| Original Moiety | Potential Replacement(s) | Design Strategy | Rationale | Reference(s) |

| Pyrazine Ring | Pyridine, Pyrimidine, Thiazole, Pyrrole, Imidazole | Scaffold Hopping | Explore novel chemical space, improve physicochemical properties, new IP | nih.govbhsai.org |

| Pyrazine Ring | Phenyl, Pyridazine | Bioisosteric Replacement | Modulate electronics and hydrogen bonding capabilities | acs.org |

| Butyl Chain | Cyclobutyl, Pentyl, Propoxyethyl | Bioisosteric Replacement | Alter lipophilicity, conformation, and metabolic stability | researchgate.net |

| Primary Amine | Hydroxylamine, Methylamine, Guanidine (B92328) | Bioisosteric Replacement | Modify basicity and hydrogen bonding patterns | researchgate.net |

Applications in Materials Science and Industrial Chemistry

Integration into Polymer and Macromolecular Systems

The incorporation of heterocyclic moieties like pyrazine (B50134) into polymer backbones can impart desirable thermal, electronic, and chemical properties. Various polypyrazine derivatives are utilized in the polymer industry as conjugated polymers. nih.gov The 1-(Pyrazin-2-yl)butan-1-amine molecule possesses two key features for polymerization: the primary amine and the pyrazine ring itself.

The primary amine group is a versatile functional handle for creating polymers. It can readily participate in step-growth polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides, or with epoxides to form epoxy resins. These reactions could integrate the pyrazine unit as a pendant group along the polymer chain. Such pendant groups can influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions.

Furthermore, pyrazine derivatives can be used to create highly functionalized conjugated polymers. acs.orgrsc.org While the synthesis of high-molecular-weight pyrazine-based polymers can be challenging, new methods are being developed to address this. acs.orgrsc.org For example, strategies involving synchronized pyrazine construction and polymerization under metal-free conditions have been reported to yield novel pyrazine-based water-soluble conjugated polymers with fluorescent properties. acs.org A patent describes how 2,7-alkyl-substituted phenanthro[9,10-b]pyrazine derivative monomers can be polymerized to create materials with good solubility and broad applications in organic electronics. google.com The butan-1-amine group on the target molecule could potentially improve the solubility and processability of resulting polymers, a critical factor for their application. google.com

The table below summarizes potential polymerization reactions involving this compound.

| Polymerization Type | Co-monomer Example | Resulting Polymer Class | Potential Properties |

| Polycondensation | Adipoyl chloride | Polyamide | Enhanced thermal stability, metal-coordination sites |

| Polyaddition | Diglycidyl ether | Epoxy resin | Improved adhesion, chemical resistance |

This table represents hypothetical applications based on the known reactivity of the amine functional group.

Luminescent and Optoelectronic Material Development

Pyrazine and its derivatives are of significant interest for optoelectronic applications due to their electron-deficient nature, which facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups. rsc.orgresearchgate.netmdpi.com This ICT is fundamental to creating materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgresearchgate.net

The pyrazine ring acts as an excellent electron acceptor. rsc.orgmdpi.com When incorporated into a larger molecule, it can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the band gap and shifting absorption and emission spectra to longer wavelengths (a red-shift). rsc.orgresearchgate.net The amine group in this compound can act as an electron donor, suggesting the possibility of inherent ICT characteristics.

This molecule could serve as a building block for more complex "push-pull" or Donor-Acceptor (D-A) luminophores. mdpi.comfudan.edu.cn Additionally, the pyrazine nitrogen atoms and the amine group are excellent coordination sites for metal ions. This allows for the formation of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comacs.orgresearchgate.net Many such materials exhibit strong luminescence. acs.orgresearchgate.netnih.gov For example, silver(I) coordination polymers with pyrazine-based ligands have been shown to be strongly luminescent in the solid state. acs.org The emission properties of pyrazine-based metal complexes can be tuned by protonation or alkylation of the non-coordinating pyrazine nitrogen, which alters the electronic properties of the ligand. rsc.org

The potential luminescent behavior of materials derived from this compound is summarized below.

| Material Type | Design Principle | Potential Application |

| Coordination Polymer | As a ligand for metal ions (e.g., Ag(I), Zn(II), Cu(I)) | Solid-state lighting, chemical sensors |

| Organic Luminophore | As a building block in D-A-D type molecules | Organic Light-Emitting Diodes (OLEDs) |

| Piezofluorochromic Material | Tuning ICT interactions under pressure | Mechano-sensors, security inks |

This table outlines potential applications based on the known photophysical properties of pyrazine derivatives. rsc.orgfudan.edu.cnacs.org

Role as Catalytic Ligands or Components in Catalytic Systems

The development of catalysts from earth-abundant metals is a major focus in modern chemistry. nih.gov The design of the ligand surrounding the metal center is crucial for catalytic activity and selectivity. mdpi.comnih.gov Pyrazine-containing ligands are increasingly explored for their ability to participate in catalysis, not just as inert scaffolds but as "redox-active" or cooperative components. nih.govrsc.orgacs.orgrsc.org

This compound has two potential coordination sites: the lone pair on the amine nitrogen and the lone pair on the pyrazine nitrogen atom meta to the side chain (N4). This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center. The positioning of these donor groups can significantly impact the catalytic activity of the resulting metal complex. mdpi.comnih.gov

Research on cobalt complexes has shown that replacing pyridine (B92270) ligands with pyrazine can substantially alter the metal- and ligand-centered reduction potentials, which in turn affects their efficiency in catalytic cycles like hydrogen evolution. mdpi.com In some cases, the pyrazine can act as an electron reservoir, accepting an electron during a catalytic cycle and facilitating multi-electron transformations at the metal center. nih.govrsc.org Iron complexes with pyrazine-based "pincer" ligands have demonstrated the ability to catalyze the hydrogenation of carbon dioxide, where the pyrazine ligand is thought to be directly involved in the bond activation steps through metal-ligand cooperation. acs.orgacs.org

Given these precedents, complexes of this compound could potentially be investigated as catalysts for a range of reactions, including hydrogenation, oxidation, and cross-coupling reactions. researchgate.netresearchgate.net

| Metal Center | Potential Catalytic Application | Rationale |

| Cobalt (Co) | Hydrogen Evolution Reaction (HER) | Pyrazine can act as a redox-active ligand, modulating reduction potentials. mdpi.comnih.gov |

| Iron (Fe) | CO₂ Hydrogenation | The pyrazine-amine scaffold could facilitate metal-ligand cooperation. acs.orgacs.org |

| Ruthenium (Ru) | Amine/Alcohol (De)hydrogenation | Pyrazine-amine ligands can form stable pincer-type complexes. nih.gov |

This table presents hypothetical catalytic applications based on established research on related pyrazine-containing ligands.

Future Research Directions and Emerging Opportunities for 1 Pyrazin 2 Yl Butan 1 Amine

Exploration of New Synthetic Paradigms

The future synthesis of 1-(Pyrazin-2-YL)butan-1-amine and its analogs is expected to move towards more efficient, sustainable, and stereoselective methods. nih.gov Key areas of exploration include:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to produce specific enantiomers of this compound is a critical future direction. nih.govrsc.org The biological activity of chiral amines is often enantiomer-dependent, making stereoselective synthesis essential for producing more effective and safer pharmaceutical compounds. nih.gov

Catalytic Systems: The development of novel catalysts, including those based on transition metals, will be crucial for creating more efficient and environmentally friendly synthetic routes. nih.gov Research into manganese pincer complexes, for example, has shown promise in the dehydrogenative coupling reactions for synthesizing pyrazine (B50134) derivatives. acs.org

Flow Chemistry and Greener Approaches: The adoption of continuous flow chemistry and other green chemistry principles, such as using water as a solvent, can lead to safer, more scalable, and cost-effective production methods for pyrazine-containing compounds. nih.govmdpi.com

Deeper Mechanistic Understanding of Biological Activity